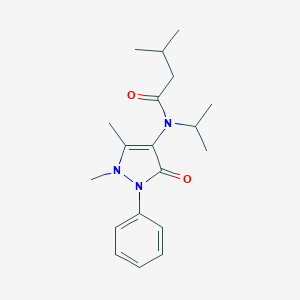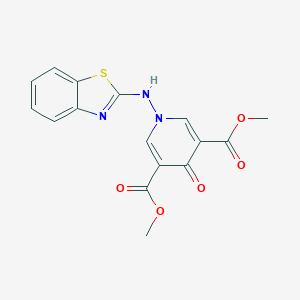![molecular formula C18H25N3 B246968 3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B246968.png)
3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole, also known as UR-144, is a synthetic cannabinoid that was first synthesized in 2009. It is a potent agonist of the cannabinoid receptors, which are found throughout the body and play a role in various physiological processes. UR-144 has been the subject of extensive research in recent years due to its potential therapeutic applications and its use as a recreational drug.
Wirkmechanismus
3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole acts as a potent agonist of the cannabinoid receptors, which are found throughout the body and play a role in various physiological processes. When this compound binds to these receptors, it activates a cascade of signaling pathways that can have a wide range of effects on the body.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the ability to reduce inflammation, relieve pain, and improve cognitive function. It has also been shown to have neuroprotective properties, which may make it useful in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole has several advantages for use in laboratory experiments, including its high potency and selectivity for the cannabinoid receptors. However, it also has some limitations, including its potential for toxicity and its potential to produce unwanted side effects.
Zukünftige Richtungen
There are several potential future directions for research on 3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole, including its use in the treatment of various neurological disorders, its potential for use in cancer treatment, and its potential for use as a recreational drug. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop safe and effective treatments based on its properties.
Synthesemethoden
3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole can be synthesized using a variety of methods, including the reaction of 1-pentyl-3-(4-chlorophenyl)indole with N-(1-pyrrolidinyl)-1-piperidinecarboxamide in the presence of a palladium catalyst. Other methods involve the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole has been studied extensively for its potential therapeutic applications, including its ability to relieve pain, reduce inflammation, and treat various neurological disorders. It has also been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain types of cancer cells.
Eigenschaften
Molekularformel |
C18H25N3 |
|---|---|
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
3-[(4-pyrrolidin-1-ylpiperidin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C18H25N3/c1-2-6-18-17(5-1)15(13-19-18)14-20-11-7-16(8-12-20)21-9-3-4-10-21/h1-2,5-6,13,16,19H,3-4,7-12,14H2 |
InChI-Schlüssel |
NPVSKBTWLHRKJH-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CNC4=CC=CC=C43 |
Kanonische SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246887.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246888.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B246889.png)
methanone](/img/structure/B246890.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B246891.png)


![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B246898.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B246900.png)



